1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride
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Overview
Description
1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a butyl chain, which is further connected to a p-methoxyphenyl group
Preparation Methods
The synthesis of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides and nucleophiles like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in alcohols or alkanes.
Scientific Research Applications
1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as a building block for more complex industrial compounds.
Mechanism of Action
The mechanism of action of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them . This interaction can lead to a cascade of biochemical events, ultimately resulting in the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but they likely include modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
1-(3-Methoxyphenyl)pyrrolidine: Similar in structure but with a different substitution pattern on the aromatic ring.
Pyrrolidine-2-one: A simpler derivative with a ketone functional group, often used in medicinal chemistry.
Pyrrolidine-2,5-diones: Compounds with two ketone groups, known for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the p-methoxyphenyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
74332-80-2 |
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Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)butyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-6-15(16-11-4-5-12-16)13-7-9-14(17-2)10-8-13;/h7-10,15H,3-6,11-12H2,1-2H3;1H |
InChI Key |
GPCUOKGZAKSWBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OC)N2CCCC2.Cl |
Origin of Product |
United States |
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